molecular formula C7H12N4O B3216086 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide CAS No. 1170626-07-9

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B3216086
CAS No.: 1170626-07-9
M. Wt: 168.2 g/mol
InChI Key: ZFSFWWPDQJRLEW-UHFFFAOYSA-N
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Description

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, a common scaffold in drug design, makes it a valuable target for research and development.

Mechanism of Action

Target of Action

The primary targets of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target organism’s protein, in this case, Lm-PTR1 . The interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the target organisms, disrupting their ability to infect and proliferate within the host .

Pharmacokinetics

The compound’s potent activity against its targets suggests that it has favorable pharmacokinetic properties that allow it to reach its site of action in sufficient concentrations .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has shown significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable propanoylating agent. One common method is the acylation of 3-amino-5-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pyrazole scaffold, which is common in many pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both an amino group and a propanamide moiety provides versatility in chemical modifications and potential interactions with biological targets .

Properties

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-4-6(8)10-11(5)3-2-7(9)12/h4H,2-3H2,1H3,(H2,8,10)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSFWWPDQJRLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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